Cas no 1692065-10-3 (3-(1-sulfamoylethyl)benzoic acid)

3-(1-sulfamoylethyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-[1-(aminosulfonyl)ethyl]-
- 3-(1-sulfamoylethyl)benzoic acid
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- MDL: MFCD28145613
- インチ: 1S/C9H11NO4S/c1-6(15(10,13)14)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12)(H2,10,13,14)
- InChIKey: XLHIAIVWWVHFAZ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC(C(S(N)(=O)=O)C)=C1
3-(1-sulfamoylethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-199247-1.0g |
3-(1-sulfamoylethyl)benzoic acid |
1692065-10-3 | 95% | 1g |
$1086.0 | 2023-05-31 | |
Enamine | EN300-199247-0.1g |
3-(1-sulfamoylethyl)benzoic acid |
1692065-10-3 | 95% | 0.1g |
$376.0 | 2023-09-16 | |
Enamine | EN300-199247-1g |
3-(1-sulfamoylethyl)benzoic acid |
1692065-10-3 | 95% | 1g |
$1086.0 | 2023-09-16 | |
1PlusChem | 1P01B8J4-100mg |
3-(1-sulfamoylethyl)benzoic acid |
1692065-10-3 | 95% | 100mg |
$527.00 | 2024-06-19 | |
1PlusChem | 1P01B8J4-2.5g |
3-(1-sulfamoylethyl)benzoic acid |
1692065-10-3 | 95% | 2.5g |
$2691.00 | 2024-06-19 | |
1PlusChem | 1P01B8J4-5g |
3-(1-sulfamoylethyl)benzoic acid |
1692065-10-3 | 95% | 5g |
$3952.00 | 2024-06-19 | |
1PlusChem | 1P01B8J4-50mg |
3-(1-sulfamoylethyl)benzoic acid |
1692065-10-3 | 95% | 50mg |
$363.00 | 2024-06-19 | |
Aaron | AR01B8RG-250mg |
3-(1-sulfamoylethyl)benzoic acid |
1692065-10-3 | 95% | 250mg |
$765.00 | 2025-02-14 | |
Aaron | AR01B8RG-100mg |
3-(1-sulfamoylethyl)benzoic acid |
1692065-10-3 | 95% | 100mg |
$542.00 | 2025-02-14 | |
Aaron | AR01B8RG-5g |
3-(1-sulfamoylethyl)benzoic acid |
1692065-10-3 | 95% | 5g |
$4353.00 | 2025-02-14 |
3-(1-sulfamoylethyl)benzoic acid 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
3-(1-sulfamoylethyl)benzoic acidに関する追加情報
3-(1-Sulfamoylethyl)benzoic Acid: A Comprehensive Overview
3-(1-Sulfamoylethyl)benzoic acid, also known as sulfamoyl ethyl benzoic acid, is a compound with the CAS number 1692065-10-3. This compound belongs to the class of aromatic sulfonamides, which are widely studied for their diverse applications in chemistry, pharmacology, and materials science. The molecule consists of a benzoic acid moiety attached to a sulfamoyl ethyl group, making it a versatile building block for various chemical reactions and functional materials.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-(1-sulfamoylethyl)benzoic acid through multiple pathways. One of the most efficient methods involves the coupling of sulfamoyl chloride with ethyl benzene derivatives, followed by hydrolysis to yield the desired product. This approach not only ensures high purity but also allows for fine-tuning of the molecule's properties by varying the substituents on the benzene ring or the sulfamoyl group.
The unique structure of 3-(1-sulfamoylethyl)benzoic acid endows it with remarkable chemical and physical properties. The sulfamoyl group (-SO2-NH-) is known for its strong electron-withdrawing effect, which significantly influences the acidity of the benzoic acid moiety. This makes the compound highly suitable for applications requiring precise control over acidity, such as in pharmaceutical formulations or as a catalyst in organic reactions.
One of the most promising areas of research involving 3-(1-sulfamoylethyl)benzoic acid is its application in drug discovery. The compound has been extensively studied as a potential lead molecule for developing anti-inflammatory agents, antimicrobial drugs, and anticancer therapeutics. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX-2). These findings suggest that 3-(1-sulfamoylethyl)benzoic acid could serve as a valuable scaffold for designing novel therapeutic agents with improved efficacy and reduced side effects.
In addition to its pharmacological applications, 3-(1-sulfamoylethyl)benzoic acid has garnered attention in materials science due to its ability to form stable metal-organic frameworks (MOFs). The carboxylic acid group in the molecule can coordinate with metal ions, while the sulfamoyl group provides additional functionalization sites for tailoring the properties of MOFs. Recent research has explored the use of this compound in constructing MOFs with high surface area and porosity, which are ideal for gas storage, catalysis, and sensing applications.
The environmental impact of 3-(1-sulfamoylethyl)benzoic acid has also been a topic of interest. Studies have shown that the compound exhibits biodegradability under specific conditions, making it a more sustainable alternative to traditional chemical building blocks. Furthermore, its ability to act as a chelating agent has led to its investigation in water treatment technologies, where it can effectively remove heavy metal ions from contaminated water sources.
Looking ahead, the versatility of 3-(1-sulfamoylethyl)benzoic acid is expected to drive further innovation across multiple disciplines. Researchers are actively exploring its potential in nanotechnology, where it could serve as a component in self-assembling nanostructures or as a ligand in nanoparticles designed for targeted drug delivery. Additionally, advancements in computational chemistry are enabling more accurate predictions of this compound's behavior in complex systems, paving the way for optimized synthesis and application strategies.
In conclusion, 3-(1-sulfamoylethyl)benzoic acid is a multifaceted compound with significant potential across various fields. Its unique chemical structure, combined with recent breakthroughs in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, its role in advancing science and technology is likely to expand even further.
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